1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, and a piperazine ring substituted with an ethylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(2,3-dimethoxybenzyl)piperazine.
Sulfonylation: The intermediate is then treated with ethylsulfonyl chloride in the presence of a base like triethylamine to introduce the ethylsulfonyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethylsulfonyl group can be reduced to an ethylthiol group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 1-(2,3-dimethoxybenzyl)-4-(ethylthiol)piperazine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the ethylsulfonyl group, which may result in different pharmacological properties.
1-(2,3-Dimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group.
4-(Ethylsulfonyl)piperazine: Lacks the benzyl group, which may affect its biological activity.
Uniqueness
1-(2,3-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and ethylsulfonyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H24N2O4S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O4S/c1-4-22(18,19)17-10-8-16(9-11-17)12-13-6-5-7-14(20-2)15(13)21-3/h5-7H,4,8-12H2,1-3H3 |
InChI Key |
AGBJQSNNYIEMEI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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